molecular formula C12H8F2O B6341083 3',5-Difluoro[1,1'-biphenyl]-3-ol CAS No. 1214328-86-5

3',5-Difluoro[1,1'-biphenyl]-3-ol

Cat. No.: B6341083
CAS No.: 1214328-86-5
M. Wt: 206.19 g/mol
InChI Key: JDMSQIXRBQCCES-UHFFFAOYSA-N
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Description

3’,5-Difluoro[1,1’-biphenyl]-3-ol is an organic compound belonging to the class of biphenyl derivatives It consists of two benzene rings linked by a single carbon-carbon bond, with fluorine atoms substituted at the 3’ and 5’ positions and a hydroxyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-Difluoro[1,1’-biphenyl]-3-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of 3’,5-Difluoro[1,1’-biphenyl]-3-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

3’,5-Difluoro[1,1’-biphenyl]-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,5-Difluoro[1,1’-biphenyl]-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5-Difluoro[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Difluoro[1,1’-biphenyl]-4-carboxylic acid
  • 3’,5’-Difluoro[1,1’-biphenyl]-4-aldehyde
  • 2,4,6-Tris(2’,4’-difluoro[1,1’-biphenyl]-4-yl)-1,3,5-triazine

Uniqueness

3’,5-Difluoro[1,1’-biphenyl]-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-fluoro-5-(3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMSQIXRBQCCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673370
Record name 3',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-86-5
Record name 3',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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